Cas no 2060027-59-8 (1(2H)-Phthalazinone, 6-(trifluoromethyl)-)

1(2H)-Phthalazinone, 6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 1(2H)-Phthalazinone, 6-(trifluoromethyl)-
- 6-(Trifluoromethyl)phthalazin-1(2H)-one
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- インチ: 1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15)
- InChIKey: KIAJGOCTROHKJR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(C(F)(F)F)C=C2)C=NN1
1(2H)-Phthalazinone, 6-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339556-1.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339556-2.5g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 2.5g |
$1848.0 | 2023-02-23 | ||
Enamine | EN300-339556-0.1g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.1g |
$829.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061006-1g |
6-(Trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 95% | 1g |
¥4697.0 | 2023-03-11 | |
Enamine | EN300-339556-0.5g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.5g |
$905.0 | 2023-02-23 | ||
Enamine | EN300-339556-0.05g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.05g |
$792.0 | 2023-02-23 | ||
Enamine | EN300-339556-5.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 5.0g |
$2732.0 | 2023-02-23 | ||
Enamine | EN300-339556-10.0g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 10.0g |
$4052.0 | 2023-02-23 | ||
Enamine | EN300-339556-0.25g |
6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one |
2060027-59-8 | 0.25g |
$867.0 | 2023-02-23 |
1(2H)-Phthalazinone, 6-(trifluoromethyl)- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1(2H)-Phthalazinone, 6-(trifluoromethyl)-に関する追加情報
1(2H)-Phthalazinone, 6-(trifluoromethyl)
The compound 1(2H)-Phthalazinone, 6-(trifluoromethyl), with CAS No. 2060027-59-8, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of phthalazinones, which are known for their unique structural properties and potential applications in various scientific domains. The presence of a trifluoromethyl group at the 6-position introduces intriguing electronic and steric effects, making this compound a subject of interest for researchers exploring its synthetic routes, physical properties, and potential uses.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1(2H)-Phthalazinone, 6-(trifluoromethyl). Researchers have employed various strategies, including oxidative coupling reactions and cyclization processes, to construct the phthalazinone framework. The incorporation of the trifluoromethyl group has been achieved through nucleophilic substitution or electrophilic fluorination techniques, depending on the specific synthetic pathway. These methods not only enhance the yield but also ensure high purity, which is crucial for downstream applications.
The physical properties of 1(2H)-Phthalazinone, 6-(trifluoromethyl) have been extensively studied to understand its behavior under different conditions. The compound exhibits a melting point of approximately 345°C, which is relatively high for organic compounds of similar molecular weight. This thermal stability makes it suitable for applications that require exposure to elevated temperatures. Additionally, the compound's solubility in common organic solvents such as dichloromethane and THF has been characterized, facilitating its use in solution-based reactions and analytical techniques.
One of the most promising areas of research involving 1(2H)-Phthalazinone, 6-(trifluoromethyl) is its application in drug discovery. The phthalazinone scaffold is known to exhibit bioactivity across various biological systems. Recent studies have explored its potential as an anti-inflammatory agent by investigating its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, making it a candidate for further preclinical evaluation.
In the realm of materials science, 1(2H)-Phthalazinone, 6-(trifluoromethyl) has shown potential as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The trifluoromethyl group introduces fluorine atoms into the structure, which can enhance the material's electronic properties and thermal stability. Researchers have demonstrated that incorporating this compound into MOFs can lead to materials with high surface area and selective gas adsorption capabilities.
The electronic properties of 1(2H)-Phthalazinone, 6-(trifluoromethyl) have also been investigated using computational chemistry techniques. Density functional theory (DFT) calculations reveal that the trifluoromethyl group significantly alters the electron distribution within the molecule, leading to enhanced conjugation and improved charge transport properties. These findings are particularly relevant for applications in organic electronics, where materials with tailored electronic characteristics are highly sought after.
Another area of interest is the catalytic application of 1(2H)-Phthalazinone, 6-(trifluoromethyl) as a ligand in transition metal-catalyzed reactions. The molecule's ability to coordinate with metals such as palladium and nickel has been exploited in cross-coupling reactions. Recent studies have shown that this ligand can accelerate Suzuki-Miyaura couplings under mild conditions, offering a greener alternative to traditional catalysts.
In conclusion, 1(2H)-Phthalazinone, 6-(trifluoromethyl) (CAS No. 2060027-59-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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